molecular formula C20H23N3O8 B307326 2,3-Bis(acetyloxy)-1-[(acetyloxy)methyl]-3-(2-phenyl-2H-1,2,3-triazol-4-yl)propyl acetate

2,3-Bis(acetyloxy)-1-[(acetyloxy)methyl]-3-(2-phenyl-2H-1,2,3-triazol-4-yl)propyl acetate

Cat. No. B307326
M. Wt: 433.4 g/mol
InChI Key: FAVCUUQOZGVLMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-Bis(acetyloxy)-1-[(acetyloxy)methyl]-3-(2-phenyl-2H-1,2,3-triazol-4-yl)propyl acetate, also known as BAA, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. BAA is a member of the triazole family and is synthesized through a multistep process.

Mechanism of Action

The mechanism of action of 2,3-Bis(acetyloxy)-1-[(acetyloxy)methyl]-3-(2-phenyl-2H-1,2,3-triazol-4-yl)propyl acetate is not fully understood. However, studies have suggested that 2,3-Bis(acetyloxy)-1-[(acetyloxy)methyl]-3-(2-phenyl-2H-1,2,3-triazol-4-yl)propyl acetate may act by inhibiting the activity of certain enzymes involved in cell proliferation and DNA replication. 2,3-Bis(acetyloxy)-1-[(acetyloxy)methyl]-3-(2-phenyl-2H-1,2,3-triazol-4-yl)propyl acetate may also induce apoptosis in cancer cells by activating certain pathways.
Biochemical and Physiological Effects:
2,3-Bis(acetyloxy)-1-[(acetyloxy)methyl]-3-(2-phenyl-2H-1,2,3-triazol-4-yl)propyl acetate has been found to have several biochemical and physiological effects. Studies have shown that 2,3-Bis(acetyloxy)-1-[(acetyloxy)methyl]-3-(2-phenyl-2H-1,2,3-triazol-4-yl)propyl acetate can induce cell cycle arrest and apoptosis in cancer cells. 2,3-Bis(acetyloxy)-1-[(acetyloxy)methyl]-3-(2-phenyl-2H-1,2,3-triazol-4-yl)propyl acetate has also been found to possess anti-inflammatory properties and can inhibit the production of certain cytokines.

Advantages and Limitations for Lab Experiments

2,3-Bis(acetyloxy)-1-[(acetyloxy)methyl]-3-(2-phenyl-2H-1,2,3-triazol-4-yl)propyl acetate has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in large quantities. 2,3-Bis(acetyloxy)-1-[(acetyloxy)methyl]-3-(2-phenyl-2H-1,2,3-triazol-4-yl)propyl acetate is also stable under normal laboratory conditions. However, 2,3-Bis(acetyloxy)-1-[(acetyloxy)methyl]-3-(2-phenyl-2H-1,2,3-triazol-4-yl)propyl acetate has some limitations, including its low solubility in aqueous solutions and its potential toxicity.

Future Directions

There are several future directions for the study of 2,3-Bis(acetyloxy)-1-[(acetyloxy)methyl]-3-(2-phenyl-2H-1,2,3-triazol-4-yl)propyl acetate. One potential area of research is the development of 2,3-Bis(acetyloxy)-1-[(acetyloxy)methyl]-3-(2-phenyl-2H-1,2,3-triazol-4-yl)propyl acetate-based drugs for the treatment of cancer and infectious diseases. Another area of research is the investigation of the mechanism of action of 2,3-Bis(acetyloxy)-1-[(acetyloxy)methyl]-3-(2-phenyl-2H-1,2,3-triazol-4-yl)propyl acetate and its potential use as a tool for studying cellular processes. Additionally, further studies are needed to determine the safety and toxicity of 2,3-Bis(acetyloxy)-1-[(acetyloxy)methyl]-3-(2-phenyl-2H-1,2,3-triazol-4-yl)propyl acetate in vivo.

Synthesis Methods

The synthesis of 2,3-Bis(acetyloxy)-1-[(acetyloxy)methyl]-3-(2-phenyl-2H-1,2,3-triazol-4-yl)propyl acetate involves several steps, including the reaction of propargyl alcohol with 2-azidoacetate, followed by the addition of phenylacetylene and a copper-catalyzed azide-alkyne cycloaddition. The final product is obtained by acetylation of the intermediate compound.

Scientific Research Applications

2,3-Bis(acetyloxy)-1-[(acetyloxy)methyl]-3-(2-phenyl-2H-1,2,3-triazol-4-yl)propyl acetate has been extensively studied for its potential applications in the field of medicinal chemistry. Studies have shown that 2,3-Bis(acetyloxy)-1-[(acetyloxy)methyl]-3-(2-phenyl-2H-1,2,3-triazol-4-yl)propyl acetate exhibits potent antitumor activity against various cancer cell lines. 2,3-Bis(acetyloxy)-1-[(acetyloxy)methyl]-3-(2-phenyl-2H-1,2,3-triazol-4-yl)propyl acetate has also been found to possess antimicrobial properties against several strains of bacteria and fungi.

properties

Product Name

2,3-Bis(acetyloxy)-1-[(acetyloxy)methyl]-3-(2-phenyl-2H-1,2,3-triazol-4-yl)propyl acetate

Molecular Formula

C20H23N3O8

Molecular Weight

433.4 g/mol

IUPAC Name

[2,3,4-triacetyloxy-4-(2-phenyltriazol-4-yl)butyl] acetate

InChI

InChI=1S/C20H23N3O8/c1-12(24)28-11-18(29-13(2)25)20(31-15(4)27)19(30-14(3)26)17-10-21-23(22-17)16-8-6-5-7-9-16/h5-10,18-20H,11H2,1-4H3

InChI Key

FAVCUUQOZGVLMI-UHFFFAOYSA-N

SMILES

CC(=O)OCC(C(C(C1=NN(N=C1)C2=CC=CC=C2)OC(=O)C)OC(=O)C)OC(=O)C

Canonical SMILES

CC(=O)OCC(C(C(C1=NN(N=C1)C2=CC=CC=C2)OC(=O)C)OC(=O)C)OC(=O)C

Origin of Product

United States

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